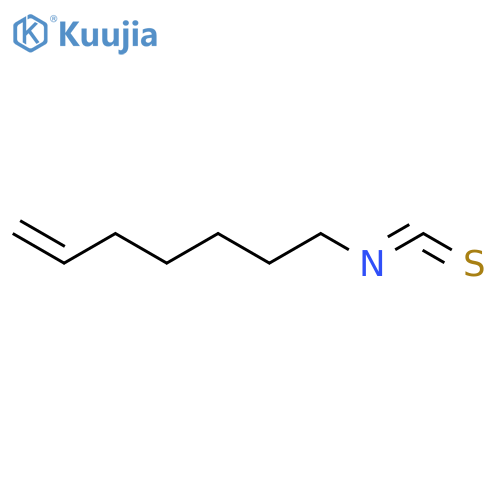Cas no 49776-82-1 (6-Heptenyl Isothiocyanate)

6-Heptenyl Isothiocyanate structure
商品名:6-Heptenyl Isothiocyanate
6-Heptenyl Isothiocyanate 化学的及び物理的性質
名前と識別子
-
- 7-isothiocyanatohept-1-ene
- 6-Heptenyl Isothiocyanate
- 7-Isothiocyanato-1-heptene
- BDBM50104732
- CHEMBL3593945
- 49776-82-1
- DTXSID70468739
- SCHEMBL20854898
- 1-Heptene, 7-isothiocyanato-
-
- インチ: InChI=1S/C8H13NS/c1-2-3-4-5-6-7-9-8-10/h2H,1,3-7H2
- InChIKey: WZXOJFDWZWNRLN-UHFFFAOYSA-N
- ほほえんだ: C=CCCCCCN=C=S
計算された属性
- せいみつぶんしりょう: 155.07687059g/mol
- どういたいしつりょう: 155.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 44.4Ų
6-Heptenyl Isothiocyanate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H278760-500mg |
6-Heptenyl Isothiocyanate |
49776-82-1 | 500mg |
$1315.00 | 2023-05-18 | ||
| TRC | H278760-50mg |
6-Heptenyl Isothiocyanate |
49776-82-1 | 50mg |
$167.00 | 2023-05-18 | ||
| TRC | H278760-250mg |
6-Heptenyl Isothiocyanate |
49776-82-1 | 250mg |
$ 800.00 | 2023-09-07 |
6-Heptenyl Isothiocyanate 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
49776-82-1 (6-Heptenyl Isothiocyanate) 関連製品
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
